1-Methoxy-4-(4-methoxybutoxy)butane
Description
1-Methoxy-4-(4-methoxybutoxy)butane is a symmetrical aliphatic diether compound characterized by two methoxy (-OCH₃) groups connected via butoxy (-O-(CH₂)₄-) chains. Its structure consists of a central butane backbone with a methoxy group at the first carbon and a 4-methoxybutoxy group at the fourth carbon.
Properties
CAS No. |
17913-19-8 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-methoxy-4-(4-methoxybutoxy)butane |
InChI |
InChI=1S/C10H22O3/c1-11-7-3-5-9-13-10-6-4-8-12-2/h3-10H2,1-2H3 |
InChI Key |
SRFIRLBHIAWIGZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCOCCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(4-methoxybutoxy)butane can be synthesized through the reaction of 1,4-dichlorobutane with sodium methoxide in methanol. The reaction proceeds via a nucleophilic substitution mechanism, where the methoxide ion displaces the chlorine atoms on the butane chain, forming the desired ether .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include elevated temperatures and pressures to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-(4-methoxybutoxy)butane primarily undergoes substitution reactions due to the presence of ether linkages. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide in methanol is commonly used for nucleophilic substitution reactions.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromic acid can oxidize the ether linkages, leading to the formation of aldehydes or carboxylic acids.
Major Products:
Substitution Reactions: The major product is typically another ether derivative, depending on the substituents introduced.
Oxidation Reactions: The major products are aldehydes or carboxylic acids, depending on the extent of oxidation.
Scientific Research Applications
1-Methoxy-4-(4-methoxybutoxy)butane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(4-methoxybutoxy)butane involves its ability to act as a nucleophile in substitution reactions. The methoxy groups can donate electron density to the butane backbone, making it more reactive towards electrophiles. In oxidation reactions, the ether linkages are susceptible to cleavage by strong oxidizing agents, leading to the formation of reactive intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
1-Methoxy-4-(4-methoxybutoxy)butane belongs to a class of ethers with varying substituents and chain lengths. Key structural analogues include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| 1-Chloro-4-methoxybutane | C₅H₁₁ClO | 122.59 | Chlorine at C1 | 17913-18-7 |
| 1-chloro-4-(methoxymethoxy)butane | C₆H₁₃ClO₂ | 152.62 | Chlorine, methoxymethoxy | 34508-53-7 |
| 1-Bromo-4-(2-methoxyethoxy)butane | C₇H₁₅BrO₂ | 223.10 | Bromine, methoxyethoxy | 59551-76-7 |
| 4-Methoxy-1-butanol | C₅H₁₂O₂ | 104.15 | Hydroxyl group at C4 | 111-32-0 |
| Estragole (1-Methoxy-4-(2-propenyl)benzene) | C₁₀H₁₂O | 148.20 | Aromatic, propenyl group | 140-67-0 |
Functional and Physical Properties
- Polarity and Solubility : Compared to halogenated ethers like 1-Chloro-4-methoxybutane (polarity enhanced by Cl), the target compound’s dual methoxy groups increase hydrophilicity but reduce volatility due to its larger size .
- Stability : Ethers like 1-Bromo-4-(2-methoxyethoxy)butane are prone to nucleophilic substitution (via Br), whereas the target compound’s lack of halogens improves stability under basic conditions .
- Aromatic vs. Aliphatic: Estragole, an aromatic ether, exhibits antimicrobial properties (e.g., inhibition of P. aeruginosa with a 19 mm zone of inhibition) due to its conjugated system, while aliphatic ethers like the target compound are more likely used in non-biological applications (e.g., solvents) .
Research Findings
Industrial Relevance
- Aliphatic ethers with methoxy groups are valued for their low toxicity and high solvation capacity.
Data Tables
Table 1: Key Physical and Chemical Properties of Selected Ethers
| Property | This compound | 1-Chloro-4-methoxybutane | Estragole |
|---|---|---|---|
| Molecular Formula | C₁₀H₂₂O₃ | C₅H₁₁ClO | C₁₀H₁₂O |
| Molecular Weight (g/mol) | ~194.28 (calculated) | 122.59 | 148.20 |
| Boiling Point | Not reported | 142–144°C | 234–237°C |
| Solubility in Water | Low (estimated) | Slightly soluble | Insoluble |
| Key Applications | Solvent, surfactant | Alkylation reagent | Fragrance, antimicrobial |
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